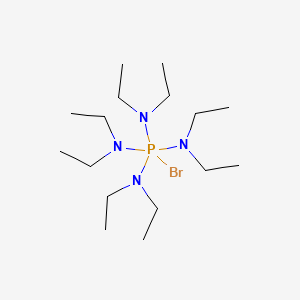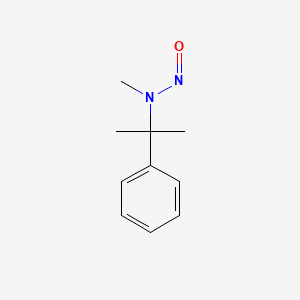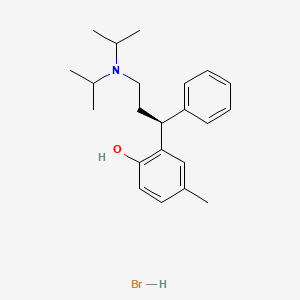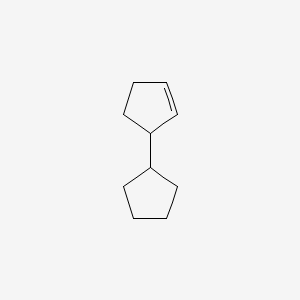
3-Cyclopentylcyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentylcyclopentene is an organic compound with the molecular formula C₁₀H₁₆. It is characterized by the presence of two cyclopentane rings, one of which contains a double bond, making it a cycloalkene.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclopentene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by dehydration to form the desired cycloalkene. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization and dehydration steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 3-Cyclopentylcyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield cyclopentylcyclopentane in the presence of a suitable catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclopentylcyclopentanone.
Reduction: Cyclopentylcyclopentane.
Substitution: Halogenated cyclopentylcyclopentenes.
科学研究应用
3-Cyclopentylcyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a model compound in biochemical studies.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
The mechanism of action of 3-Cyclopentylcyclopentene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
相似化合物的比较
Cyclopentene: A simpler cycloalkene with a single cyclopentane ring and a double bond.
Cyclopentylcyclopentane: A saturated analog of 3-Cyclopentylcyclopentene without the double bond.
Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring, differing in aromaticity and reactivity.
Uniqueness: this compound is unique due to its dual cyclopentane ring structure with a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
2690-17-7 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3-cyclopentylcyclopentene |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1,5,9-10H,2-4,6-8H2 |
InChI 键 |
UWHATVBKIRLRTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2CCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
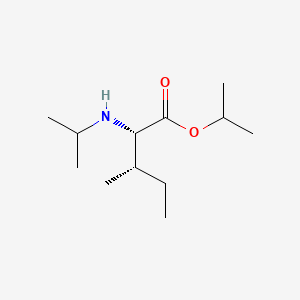
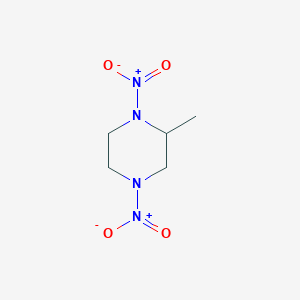
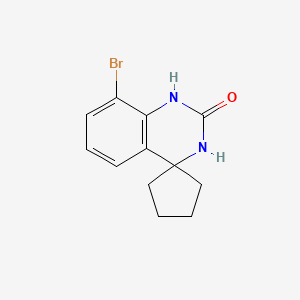
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
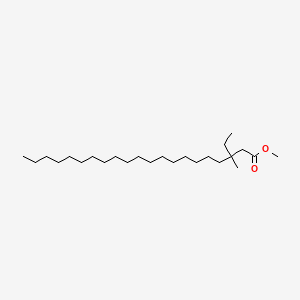
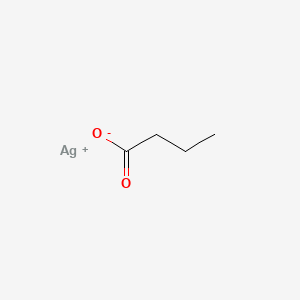
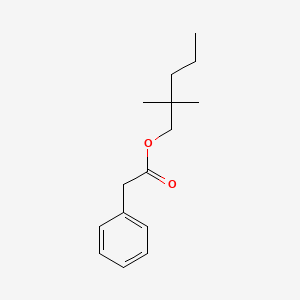
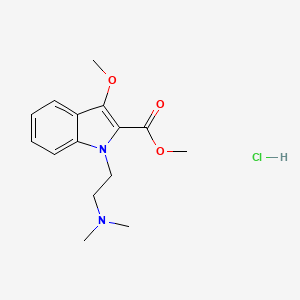
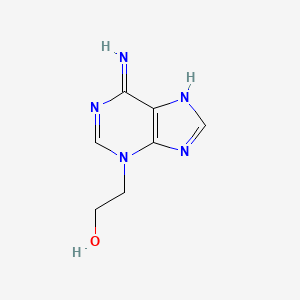
![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
